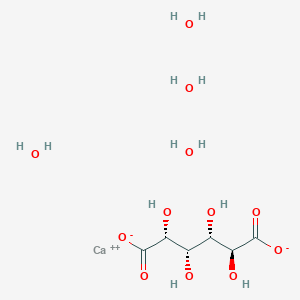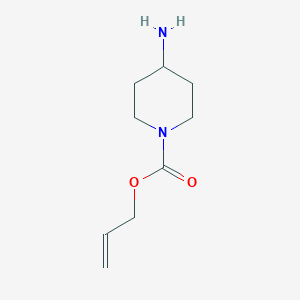
Karnamicin B2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanamycin B2 is an aminoglycoside antibiotic that is commonly used in scientific research. It is a derivative of kanamycin A and is known for its ability to inhibit bacterial protein synthesis. Kanamycin B2 has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Kanamycin B2 is commonly used in scientific research as an antibiotic for the selection of bacteria that have been genetically modified. It is also used as a tool to study bacterial protein synthesis and the mechanisms of antibiotic resistance. Kanamycin B2 has been used in a wide range of research areas, including microbiology, biochemistry, and molecular biology.
Wirkmechanismus
Kanamycin B2 works by binding to the 30S subunit of bacterial ribosomes, which inhibits protein synthesis. It specifically targets the decoding center of the ribosome, which is responsible for the accurate translation of genetic information. Kanamycin B2 causes misreading of the genetic code, leading to the production of non-functional proteins and ultimately bacterial cell death.
Biochemische Und Physiologische Effekte
Kanamycin B2 has a number of biochemical and physiological effects on bacterial cells. It disrupts the integrity of the bacterial cell membrane, leading to an increase in permeability and a loss of cellular contents. Kanamycin B2 also causes the formation of abnormal ribosomes, which further inhibits protein synthesis. These effects ultimately lead to bacterial cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Kanamycin B2 is a valuable tool for scientific research due to its ability to selectively inhibit bacterial protein synthesis. It is also relatively easy to use and has a low toxicity compared to other antibiotics. However, one limitation of kanamycin B2 is that it can be unstable in solution, which can affect its activity. It is also important to note that kanamycin B2 is not effective against all bacterial species, and some bacteria may be resistant to its effects.
Zukünftige Richtungen
There are a number of future directions for research involving kanamycin B2. One area of interest is the development of new derivatives of kanamycin B2 that are more effective against antibiotic-resistant bacteria. Another area of research is the study of the mechanisms of antibiotic resistance, which could lead to the development of new strategies for combating bacterial infections. Additionally, there is potential for the use of kanamycin B2 in the treatment of other diseases, such as cancer, due to its ability to inhibit protein synthesis.
Synthesemethoden
Kanamycin B2 is synthesized from kanamycin A through a series of chemical reactions. The process involves the modification of the 6'-hydroxyl group of kanamycin A to form the 6'-amino derivative, which is then acetylated to form kanamycin B. Kanamycin B is then oxidized to form kanamycin B2. The synthesis of kanamycin B2 is a complex process that requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
122535-52-8 |
|---|---|
Produktname |
Karnamicin B2 |
Molekularformel |
C16H21N3O5S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
3-hydroxy-6-[2-(4-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H21N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7-8,20-21H,4-6H2,1-3H3,(H2,17,22) |
InChI-Schlüssel |
QQDOGBLWDPUNRM-UHFFFAOYSA-N |
SMILES |
CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Kanonische SMILES |
CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)



![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)





